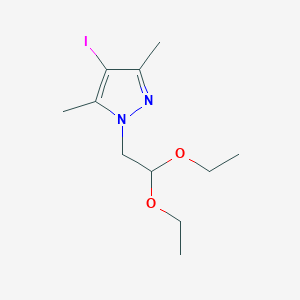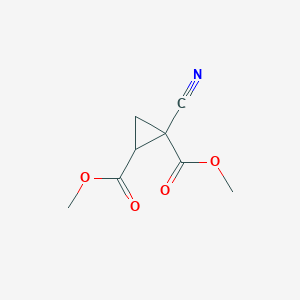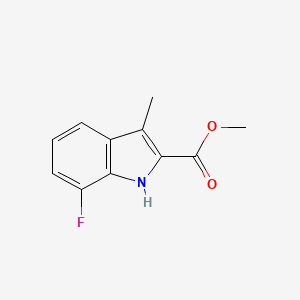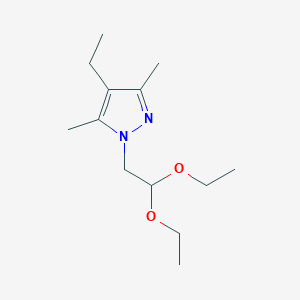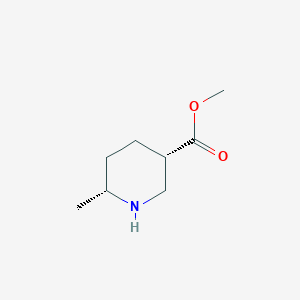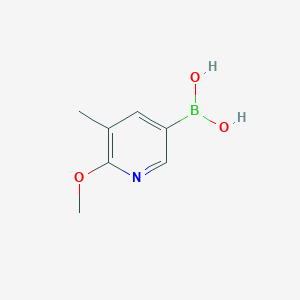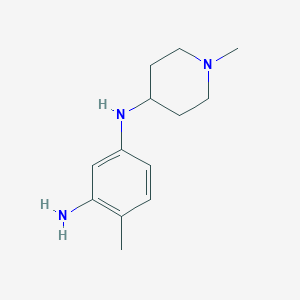
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
説明
“4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine” is a chemical compound with the molecular formula C13H21N3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,3-diamines, such as “this compound”, is a significant area of research in organic chemistry . Piperidine derivatives, which are present in this compound, play a crucial role in the pharmaceutical industry . The synthesis of such compounds often involves intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H21N3/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(2)8-6-11/h3-4,9,11,15H,5-8,14H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 219.33 . It is a solid substance .科学的研究の応用
Alkyl Diamines Toxicology and Applications
Alkyl diamines, including structures similar to "4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine," have been extensively studied for their toxicological profiles and potential applications beyond pharmacology. For example, Kennedy (2007) reviewed the toxicology of three alkyl diamines (2-methyl-1,5-pentanediamine, 1,3-diaminopentane, and 1,2-cyclohexanediamine), focusing on acute toxicity and their severe skin and eye irritant properties. Despite their irritant properties, these compounds showed low systemic toxicity in acute exposure models. This suggests potential for industrial or chemical applications where their reactivity or binding properties could be harnessed, provided appropriate safety measures are implemented to manage their irritant nature (Kennedy, 2007).
Heterocyclic Compounds in Medicinal Chemistry
The synthesis and study of heterocyclic compounds, such as benzodiazepines and triazines, play a crucial role in developing new therapeutic agents. Teli et al. (2023) provided an overview of synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting their significance in biological activities like anticonvulsion and sedation. Verma et al. (2019) discussed triazines' biological significance, noting their wide spectrum of pharmacological activities. These reviews underscore the importance of heterocyclic chemistry in drug discovery and development, suggesting that a compound like "this compound" could serve as a precursor or motif in designing new molecules with desired biological activities (Teli et al., 2023); (Verma et al., 2019).
Applications Beyond Pharmacology
Exploring applications beyond pharmacology, such as corrosion inhibition and material science, reveals the versatility of heterocyclic and aromatic compounds. For example, phthalocyanines and naphthalocyanines have been studied as corrosion inhibitors due to their ability to form chelating complexes with metallic atoms, showcasing their potential in protective coatings and industrial applications. This suggests avenues for research into the use of "this compound" in similar contexts, where its chemical structure could contribute to novel applications in corrosion prevention or material enhancement (Verma et al., 2021).
将来の方向性
The future directions for research on “4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , these compounds may have significant potential for the development of new drugs.
生化学分析
Biochemical Properties
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting substrate affinity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . By binding to enzymes, it may inhibit their catalytic activity or, conversely, enhance their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic processes . At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis. The compound may also modulate the activity of enzymes involved in energy production, lipid metabolism, and amino acid synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as membrane permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences energy production, or to the nucleus, where it affects gene expression. The precise localization patterns are determined by the compound’s structural features and interactions with cellular machinery.
特性
IUPAC Name |
4-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(2)8-6-11/h3-4,9,11,15H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOODISYGYZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
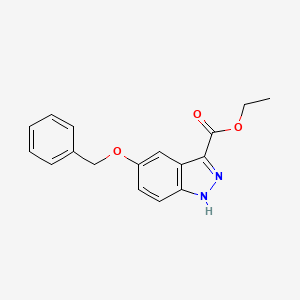
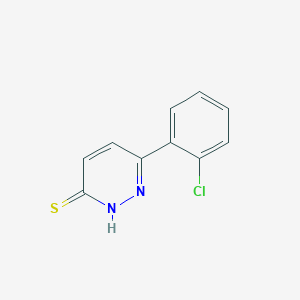
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
